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Compound of Interest

Compound Name: 4-(Piperazin-2-yl)phenol

Cat. No.: B1602629 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-2-yl)phenol

Foreword: Navigating the Data Landscape
For drug development professionals and researchers, a precise understanding of a molecule's

physicochemical properties is non-negotiable. These parameters govern everything from

solubility and absorption to metabolic stability and target engagement. This guide focuses on 4-
(Piperazin-2-yl)phenol, a heterocyclic compound featuring the valuable piperazine and phenol

moieties.

It is critical to note that while this compound (CAS 783251-37-6) is commercially available, the

public domain currently lacks a comprehensive, experimentally verified dataset for its

physicochemical properties. In contrast, its structural isomer, 4-(Piperazin-1-yl)phenol (CAS

56621-48-8), is extensively characterized. This guide will present the known data for 4-
(Piperazin-2-yl)phenol and, for context and comparative insight, leverage the robust dataset

of its 1-yl isomer. This comparative approach allows us to build a predictive and practical

understanding while maintaining rigorous scientific transparency.

Molecular Structure and Identification
The fundamental difference between the two isomers lies in the point of attachment of the

phenol ring to the piperazine core. In 4-(Piperazin-2-yl)phenol, the linkage is at a carbon atom

(position 2), creating a secondary amine at position 1 and a secondary amine at position 4. In

the more common isomer, the linkage is at a nitrogen atom (position 1), resulting in a tertiary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1602629?utm_src=pdf-interest
https://www.benchchem.com/product/b1602629?utm_src=pdf-body
https://www.benchchem.com/product/b1602629?utm_src=pdf-body
https://www.benchchem.com/product/b1602629?utm_src=pdf-body
https://www.benchchem.com/product/b1602629?utm_src=pdf-body
https://www.benchchem.com/product/b1602629?utm_src=pdf-body
https://www.benchchem.com/product/b1602629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


amine at position 1 and a secondary amine at position 4. This seemingly minor structural shift

has significant implications for basicity, hydrogen bonding potential, and steric hindrance, which

in turn influence all other physicochemical properties.

Caption: Structural comparison of the target analyte and its common isomer.

Table 1: Chemical Identifiers

Identifier 4-(Piperazin-2-yl)phenol 4-(Piperazin-1-yl)phenol

IUPAC Name 4-(piperazin-2-yl)phenol[1] 4-(piperazin-1-yl)phenol[2]

CAS Number 783251-37-6[1][3][4] 56621-48-8[5][6][7]

Molecular Formula C₁₀H₁₄N₂O[1] C₁₀H₁₄N₂O[5][7]

Molecular Weight 178.24 g/mol [1] 178.24 g/mol [5][7]

SMILES
OC1=CC=C(C2NCCNC2)C=C

1[1]

OC1=CC=C(N2CCNCC2)C=C

1[2][7]

InChIKey Data not found
GPEOAEVZTOQXLG-

UHFFFAOYSA-N[2][6]

Core Physicochemical Properties: A Comparative
Analysis
The following table summarizes the available data. The lack of experimental values for 4-
(Piperazin-2-yl)phenol underscores the need for empirical characterization. The data for the

1-yl isomer provides a scientifically grounded baseline for estimation.

Table 2: Summary of Physicochemical Properties
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Property
4-(Piperazin-2-
yl)phenol

4-(Piperazin-1-
yl)phenol

Causality and Field
Insights

Appearance Data not found

Light yellow to brown

crystalline powder[5]

[6]

The color likely arises

from minor oxidation

products. High-purity

samples are expected

to be off-white.

Melting Point (°C) Data not found 218 - 224[6][8]

The high melting point

of the 1-yl isomer

suggests strong

intermolecular forces,

likely hydrogen

bonding involving the

phenol -OH and

piperazine N-H

groups. The 2-yl

isomer may have a

different crystal

packing and hydrogen

bond network, leading

to a different melting

point.

Boiling Point (°C) 356.2 at 760 mmHg[1] 371.3 at 760 mmHg[6]

The high boiling points

are consistent with the

polar functional

groups. The slight

difference may reflect

variations in

intermolecular

hydrogen bonding

efficiency.

Water Solubility Data not found Data not found

(qualitative)

The presence of polar

-OH and -NH groups

suggests some

aqueous solubility. For
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a related analog, 4-(1-

Acetylpiperazin-4-

yl)phenol, the

solubility is 4.3 g/L at

20°C[9]. The

acetylation of the

piperazine nitrogen in

this analog would

reduce its basicity and

hydrogen bonding

capability, suggesting

the parent compound

may have higher

solubility.

pKa
Data not found

(Predicted)

Data not found

(Predicted)

The molecule is

amphoteric. The

phenolic -OH is

weakly acidic (pKa

~10). The piperazine

nitrogens are basic.

For piperazine itself,

the pKa values are

~9.73 (pKa1) and

~5.35 (pKa2)[10]. The

electron-donating

effect of the phenol

ring would slightly

modulate these

values. The two

secondary amines in

the 2-yl isomer will

have different

basicities compared to

the tertiary/secondary

amine system in the

1-yl isomer.
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LogP (Octanol/Water) Data not found
0.80 to 1.20

(Calculated)[6][7]

A LogP around 1

indicates a relatively

balanced hydrophilic-

lipophilic character, a

common feature in

orally bioavailable

drug candidates. This

value is a critical input

for ADME (Absorption,

Distribution,

Metabolism, and

Excretion) modeling.

Synthesis and Analytical Characterization
Synthetic Strategy: A General Approach
The synthesis of piperazinyl-phenol derivatives is a well-established field in medicinal

chemistry.[11] A common strategy involves the coupling of a protected piperazine intermediate

with a suitable phenol derivative. For instance, the synthesis of N-acylated derivatives often

starts with 4-(Piperazin-1-yl)phenol, which is then reacted with a benzoyl chloride or a benzoic

acid activated with a coupling agent like HBTU.[12] Another route involves the reaction of 4-

aminophenol with bis(2-chloroethyl)amine hydrochloride.[13]
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4-(Piperazin-1-yl)phenol + 
 Suitable Benzoic Acid

Activation with Coupling Agent
(e.g., HBTU in DMF)

Step 1

Nucleophilic Acyl Substitution

Step 2

Final Product:
(4-(4-hydroxyphenyl)piperazin-1-yl)methanone

Derivative

Yields
(Good)

Click to download full resolution via product page

Caption: General workflow for N-acylation of 4-(Piperazin-1-yl)phenol.

Protocol: Analytical Characterization Workflow
The structural confirmation and purity assessment of 4-(Piperazin-2-yl)phenol would follow a

standard analytical workflow. The choice of these methods is causal: each technique provides

orthogonal information, creating a self-validating system for identity and purity.

Step 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic

compounds. A reversed-phase method is ideal for this moderately polar analyte.

Methodology:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-

equilibrate.

Detection: UV at 254 nm and 280 nm (to detect the aromatic phenol ring).

Purity Specification: Purity should be ≥95% for most research applications.[1]

Step 2: Identity Confirmation via Mass Spectrometry (MS)

Rationale: MS provides the molecular weight, the most fundamental confirmation of identity.

Methodology:

Technique: Electrospray Ionization (ESI) in positive mode.

Expected Ion: The protonated molecule [M+H]⁺ at m/z 179.11.

High-Resolution MS (HRMS): For unambiguous elemental composition, HRMS should be

used to confirm the exact mass.

Step 3: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides definitive proof of the molecular structure and isomer identity by

mapping the chemical environment of each proton and carbon atom.

¹H NMR: Expect signals in the aromatic region (phenol ring protons) and the aliphatic region

(piperazine ring protons). The key distinction from the 1-yl isomer will be the chemical shift

and coupling pattern of the proton at C2, which is directly attached to the phenol ring.

¹³C NMR: Expect distinct signals for the aromatic and aliphatic carbons. The number of

signals will confirm the molecular symmetry.
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Analytical Workflow
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Caption: A self-validating analytical workflow for characterization.

Applications and Relevance in Drug Development
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs. Its combination with a phenol group makes 4-(Piperazin-2-yl)phenol and its

analogs valuable building blocks for several reasons:
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CNS-Active Agents: The piperazine moiety is common in antipsychotic and antidepressant

drugs, where it often interacts with dopamine and serotonin receptors. The phenol group can

provide a key hydrogen bonding interaction point in the receptor's binding pocket.[5]

Receptor Ligands: Derivatives have been studied as ligands for alpha1-adrenergic receptors,

which are targets for treating cardiovascular conditions.[14]

Antifungal Agents: The related compound, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, is a

crucial intermediate in the synthesis of the triazole antifungal agent Posaconazole.[13] This

highlights the utility of the core structure in building more complex and potent therapeutic

agents.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(Piperazin-2-yl)phenol is not widely available,

data from piperazine and its derivatives provide authoritative guidance.[15][16]

Primary Hazards: Piperazine derivatives are often classified as corrosive and may cause

severe skin burns and eye damage.[17] They can also be respiratory and skin sensitizers,

potentially causing allergic reactions upon repeated exposure.[16][17]

Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE,

including chemical safety goggles, nitrile gloves, and a lab coat.[18]

Handling: All manipulations should be performed in a certified chemical fume hood to avoid

inhalation of dust or aerosols.[18][19] Use explosion-proof equipment and take precautionary

measures against static discharge.[15][16]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and

well-ventilated area, away from strong oxidizing agents and acids.[15][19] A recommended

storage temperature is 2-8°C in a dark place to maintain stability.[1]

Conclusion and Future Outlook
4-(Piperazin-2-yl)phenol is a molecule of significant interest for chemical and pharmaceutical

research, yet it remains poorly characterized in the public literature. This guide has synthesized

the available information and provided a robust comparative framework using its well-
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documented isomer, 4-(Piperazin-1-yl)phenol. We have outlined the expected physicochemical

properties, provided established protocols for its synthesis and analysis, and highlighted its

relevance in drug discovery. The clear next step for the scientific community is the empirical

determination and publication of the core physicochemical data for 4-(Piperazin-2-yl)phenol.
Such a dataset would be invaluable for researchers looking to unlock the full potential of this

versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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